O Tatarina,
О Chulak,
Yu Chulak,
B Nasibullin
PMID: 34248046
DOI:
Abstract
Objective - to evaluate changes in the structure and function of the liver and kidneys under non-lethal carbon tetrachloride intragastric administration. Experimental studies were performed on 46 white Wistar male rats. Within 7 days, the experimental group of animals underwent intoxication with the introduction of 0.5 ml of CCl₄. The state of liver function was evaluated by the activity of ALT and AST, the amount of bilirubin in the blood, the content of serum creatinine and urea, the amount of total serum protein. The state of renal function was assessed by changes in daily diuresis, glomerular filtration function, percentage of tubular reabsorption, serum creatinine and urea, indicators of chloride output and urine pH. The results of a study in experimental animals with the introduction of carbon tetrachloride showed that in the liver and kidneys there is a development of dystrophic lesions: vacuoles in the hepatocytes and endothelial cells of the glomeruli, disorders of the structural and functional organization of the liver parenchyma, swelling of Kupffer cells, swelling of the tubular epithelium, eosinophilic inclusions in the liver and renal interstitium. However, the activity of redox functions was maintained and this suggests that the detected changes are not irreversible. In the kidneys, tubular cortical degeneration was determined, which is obviously associated with the renotropic effect of gentamicin. At the same time, liver and kidney function changes. In the liver, the activity of transamination enzymes decreases, the level of urea and creatinine in the blood rises, and the level of bilirubin in the blood changes. In the kidneys, the rate of glomerular filtration and tubular reabsorption decreases, the level of creatinine and urea in the urine decreases, that is, urination and excretory function of the kidneys are impaired. The reaction to intoxication with carbon tetrachloride is also observed from other functional systems. In the peripheral blood, the number of red blood cells decreases (the transport function of red blood cells persists). The balance and intensity of lipid peroxidation processes and the antioxidant system are disturbed. Violation of the energy supply of the transmembrane potential, a decrease in ESR, and the content of total blood protein increases (the changes nomenclature of plasma proteins). With a non-fatal load of carbon tetrachloride, dystrophic changes in the liver and destructive changes in the kidneys were detected. The detoxification potential of the liver and urinary function of the kidneys decreased. Changes in nature were similar to those described in hepatorenal syndrome. However, taking into account that no nosology of liver damage was found, the activity of redox enzymes is preserved, the detected violations can be defined as pseudohepatorenal syndrome.
Qian-Nan Ye,
Chang-Qing Zhao,
Jian Ping,
Lie-Ming Xu
PMID: 34296587
DOI:
10.19540/j.cnki.cjcmm.20201224.401
Abstract
In order to investigate the effect of salidroside on inhibiting liver fibrosis and its relationship with CXC chemokine ligand 16(CXCL16) in vivo and in vitro, totally 45 C57 BL/6 J male mice were randomly divided into normal group, model group and salidroside group, with 15 mice in each group. The mice in model group and salidroside group were injected intraperitoneally with 15% carbontetrachloride(CCl_4) olive oil solution to establish liver fibrosis model, and the mice in normal group were injected intraperitoneally with the same dose of olive oil. Salidroside group was given with 100 mg·kg~(-1 )salidroside by gavage, while the normal group and model group received the same amount of double distilled water by gavage. All mice were sacrificed after 5 weeks of intragastric administration. The pathological changes of mouse liver were observed by hematoxylin-eosin(HE) staining, and the degree of liver fibrosis was observed by sirius red staining. The protein expressions of collagen Ⅰ(ColⅠ), α-smooth muscle actin(α-SMA), fibronectin(FN), CXCL16, phosphorylated Akt(p-Akt), Akt in liver tissues were detected by Western blot. Hepatic stellate cell line JS 1 was cultured in vitro and divided into control group, model group(100 μg·L~(-1) CXCL16) and salidroside group(100 μg·L~(-1) CXCL16+1×10~(-5) mol·L~(-1) salidroside). Cell migration was detected by cell scratch, the mRNA expressions of ColⅠ and α-SMA were detected by RT-PCR, and the protein expressions of p-Akt and Akt were detected by Western blot. As compared with the normal group, the protein expressions of ColⅠ, α-SMA, FN, CXCL16, and p-Akt in the model group were significantly increased, and salidroside could reduce the expression of these indicators(P<0.05 or P<0.01). In vitro, CXCL16 could promote the migration of JS 1, increase the mRNA expressions of ColⅠ and α-SMA in JS 1, and enhance Akt phosphorylation in JS 1(P<0.05 or P<0.01). As compared with the model group, salidroside could inhibit the migration of JS 1 induced by CXCL16(P<0.05), and reduce the high expression of ColⅠ and α-SMA mRNA and the phosphorylation of Akt in JS 1 induced by CXCL16(P<0.05). In conclusion, salidroside might attenuate CCl_4-induced liver fibrosis in mice by inhibiting the migration, activation and Akt phosphorylation of hepatic stellate cells induced by CXCL16.
Olha M Krekhovska-Lepiavkob,
Borys A Lokay,
Svitlana O Yastremska,
Svitlana V Danchak,
Lydmila P Mazur
PMID: 34464371
DOI:
Abstract
The liver is the main organ responsible for the metabolism of different substances. At the same time it is the primary target organ for many toxic chemicals, which are metabolized there. Carbon tetrachloride is a wellknown hepatotoxin widely used to induce acute toxic liver injury in a wide range of laboratory animals. This substance induces oxidative damage, inflammation and fibrosis in the liver.
The aim is to evaluate the peculiarities of nitrogen metabolism in rats on the background of acute toxic hepatitis and its correction with L-arginin and L-ornitin.
The study was performed on 40 outbred white male rats with experimental hepatitis, caused by carbon tetrachloride. The animals were divided into five groups: control group (the rats were simulated carbon tetrachloride poisoning and its correction by administering of olive oil and normal saline in equivalent doses), acute carbon tetrachloride hepatitis (single intraperitoneal injection of 50% carbon tetrachloride oil solution at the dose of 2 ml/kg-1 of body weight and simulation of treatment by administration of normal saline in equivalent doses), acute carbon tetrachloride hepatitis + L-ornithine (1000 mg×kg-1), acute carbon tetrachloride hepatitis + L-arginine (500 mg×kg-1) and acute carbon tetrachloride hepatitis + combination of substances.
On the background of acute carbon tetrachloride intoxication, it was observed the development of toxic hepatitis in experimental animals, manifested by significant increasing of urea and creatinine levels in the blood serum of animals with a simultaneous decreasing of nitrite anion level. The administration of L-ornithine and L-arginine demonstrates positive impact on liver status and functions by stabilization of cell membranes and regeneration of functional capacity of injured cells.
The results of our study confirm both the presence of unidirectional effects and absence of toxic influences of L-ornithine and L-arginine on liver cells under the conditions of acute carbon tetrachloride intoxication, which are the most important requirements for modern drugs for the treatment of hepato-renal syndrome.
J Miao,
H T Cui,
L Wang,
L Y Guo,
J Wang,
P Li,
J Y Lei,
J W Jia
PMID: 34218553
DOI:
10.3760/cma.j.cn121094-20201204-00666
Abstract
To access the effects of evodiamine on carbon tetrachloride (CCl(4)) -induced liver fibrosis mice and study the mechanism based on modulating gut microbiota.
From August 2019, 30 SPF male C57BL/6 mice were randomly divided into normal, model and evodiamine groups. Mice in control group received intraperitoneal injection of olive oil (2 ml/kg, twice per week) for 6 weeks. Mice in model and evodiamine groups received intraperitoneal injection of 20% CCl(4) (2 ml/kg, twice per week) for 6 weeks to induce liver fibrosis mice. Then, mice in evodiamine group received orally of evodiamine (18 mg/kg) for 4 weeks. The levels of serum alanine aminotransferase (ALT) , aspartate aminotransferase (AST) , albumin (ALB) and total protein (TP) were detected. The pathological changes of liver tissue were observed. The effects of evodiamine on the abundance and diversity of intestinal microflora in liver fibrosis mice were determined. The mRNA and protein expression levels of inflammatory factors[interleukin-6 (IL-6) , interleukin-1β (IL-1β) , and tumor necrosis factor α (TNF-α) ] in liver tissue were measured.
Compared with the normal group, the body weight, serum ALB and TP levels of the model group were decreased, the liver index, ALT and AST levels were increased, and the intestinal flora Shannon and Simpson indexes were decreased (
<0.01) . Compared with the normal group, the abundance of
,
and
in the feces of the model group decreased, while the abundance of
and
increased (
<0.01) . Compared with the normal group, the mRNA and protein expressions levels of IL-6, IL-1β, and TNF-α in the liver tissue of the model group were significantly increased (
<0.01) . Compared with the model group, evodiamine could reduce liver index and serum ALT and AST levels, increase ALB and TP levels (
<0.05) , improve inflammatory cell infiltration and fibrosis degree in liver tissue, and up regulate intestinal flora Shannon and Simpson indexes in liver fibrosis mice (
<0.05) . Compared with the model group, evodiamine could increase the abundance of
,
,
, and reduce the abundance of
and
(
<0.05) . Compared with the model group, evodiamine could reduce the mRNA and protein levels of IL-6, IL-1β and TNF-α in liver tissue of liver fibrosis mice (
<0.05) .
Evodiamine can ameliorate CCl(4)-induced liver fibrosis through modulating gut microbiota and inhibiting the inflammatory response in liver.
Ying Li,
Zheming Guo,
Haipeng Cui,
Tu Wang,
Yuhang Xu,
Juan Zhao
PMID: 34328202
DOI:
10.3892/mmr.2021.12329
Abstract
A number of drugs and other triggers can cause acute liver injury (ALI) in clinical practice. Therefore, identifying a safe drug for the prevention of liver injury is important. The aim of the present study was to investigate the potential preventive effect and regulatory mechanism of urantide on carbon tetrachloride (CCl
)‑induced ALI by investigating the expression of components of the MAPK signalling pathway and the urotensin II (UII)/urotensin receptor (UT) system. Liver oedema and severe fatty degeneration of the cytoplasm were observed in ALI model rats, and the serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels were found to be significantly increased. Compared with those in the ALI model group, ALT and AST levels and the liver index did not significantly increase in each group given the preventive administration of urantide, and the liver tissue morphology was correspondingly protected. Moreover, the gene and protein expression levels of UII, G protein‑coupled receptor (GPR14) and the oxidative stress‑sensitive cytokines, α‑smooth muscle actin and osteopontin were decreased, indicating that the protein translation process was effectively maintained. However, the expression levels of MAPK signalling pathway‑related proteins and genes were decreased. It was found that urantide could effectively block the MAPK signalling pathway by antagonizing the UII/UT system, thus protecting the livers of ALI model rats. Therefore, it was suggested that ALI may be associated with the MAPK signalling pathway, and effective inhibition of the MAPK signalling pathway may be critical in protecting the liver.
Bichen Zhang,
Kalina Lapenta,
Qi Wang,
Jin Hyun Nam,
Dongjun Chung,
Marie E Robert,
Michael H Nathanson,
Xiaoyong Yang
PMID: 34146542
DOI:
10.1016/j.jbc.2021.100887
Abstract
Liver fibrosis is a common characteristic of chronic liver diseases. The activation of hepatic stellate cells (HSCs) plays a key role in fibrogenesis in response to liver injury, yet the mechanism by which damaged hepatocytes modulate the activation of HSCs is poorly understood. Our previous studies have established that liver-specific deletion of O-GlcNAc transferase (OGT)leads to hepatocyte necroptosis and spontaneous fibrosis. Here, we report that OGT-deficient hepatocytes secrete trefoil factor 2 (TFF2) that activates HSCs and contributes to the fibrogenic process. The expression and secretion of TFF2 are induced in OGT-deficient hepatocytes but not in WT hepatocytes. TFF2 activates the platelet-derived growth factor receptor beta signaling pathway that promotes the proliferation and migration of primary HSCs. TFF2 protein expression is elevated in mice with carbon tetrachloride-induced liver injury. These findings identify TFF2 as a novel factor that mediates intercellular signaling between hepatocytes and HSCs and suggest a role of the hepatic OGT-TFF2 axis in the process of fibrogenesis.
Aftab Ullah,
Gang Chen,
Abid Hussain,
Hanif Khan,
Azar Abbas,
Zhanwei Zhou,
Muhammad Shafiq,
Saleem Ahmad,
Usman Ali,
Muhammad Usman,
Faisal Raza,
Abrar Ahmed,
Zijie Qiu,
Maochao Zheng,
Daojun Liu
PMID: 34234436
DOI:
10.2147/IJN.S314367
Abstract
Liver fibrosis is a chronic liver disease with excessive production of extracellular matrix proteins, leading to cirrhosis, hepatocellular carcinoma, and death.
This study aimed at the development of a novel derivative of polyethyleneimine (PEI) that can effectively deliver transforming growth factor β (TGFβ) siRNA and inhibit chemokine receptor 4 (CXCR4) for TGFβ silencing and CXCR4 Inhibition, respectively, to treat CCl
-induced liver fibrosis in a mouse model.
Cyclam-modified PEI (PEI-Cyclam) was synthesized by incorporating cyclam moiety into PEI by nucleophilic substitution reaction. Gel electrophoresis confirmed the PEI-Cyclam polyplex formation and stability against RNAase and serum degradation. Transmission electron microscopy and zeta sizer were employed for the morphology, particle size, and zeta potential, respectively. The gene silencing and CXCR4 targeting abilities of PEI-Cyclam polyplex were evaluated by luciferase and CXCR4 redistribution assays, respectively. The histological and immunohistochemical staining determined the anti-fibrotic activity of PEI-Cyclam polyplex. The TGFβ silencing of PEI-Cyclam polyplex was authenticated by Western blotting.
The
H NMR of PEI-Cyclam exhibited successful incorporation of cyclam content onto PEI. The PEI-Cyclam polyplex displayed spherical morphology, positive surface charge, and stability against RNAse and serum degradation. Cyclam modification decreased the cytotoxicity and demonstrated CXCR4 antagonistic and luciferase gene silencing efficiency. PEI-Cyclam/siTGFβ polyplexes decreased inflammation, collagen deposition, apoptosis, and cell proliferation, thus ameliorating liver fibrosis. Also, PEI-Cyclam/siTGFβ polyplex significantly downregulated α-smooth muscle actin, TGFβ, and collagen type III.
Our findings validate the feasibility of using PEI-Cyclam as a siRNA delivery vector for simultaneous TGFβ siRNA delivery and CXCR4 inhibition for the combined anti-fibrotic effects in a setting of CCl
-induced liver fibrosis.
Hyun Young Kim,
Young Jae Choi,
Sang Kyum Kim,
Hyunsung Kim,
Dae Won Jun,
Kyungrok Yoon,
Nayoun Kim,
Jungwook Hwang,
Young-Mi Kim,
Sung Chul Lim,
Keon Wook Kang
PMID: 34193972
DOI:
10.1038/s42003-021-02345-1
Abstract
Demand for a cure of liver fibrosis is rising with its increasing morbidity and mortality. Therefore, it is an urgent issue to investigate its therapeutic candidates. Liver fibrosis progresses following 'multi-hit' processes involving hepatic stellate cells, macrophages, and hepatocytes. The NOD-like receptor protein 3 (NLRP3) inflammasome is emerging as a therapeutic target in liver fibrosis. Previous studies showed that the anti-rheumatic agent auranofin inhibits the NLRP3 inflammasome; thus, this study evaluates the antifibrotic effect of auranofin in vivo and explores the underlying molecular mechanism. The antifibrotic effect of auranofin is assessed in thioacetamide- and carbon tetrachloride-induced liver fibrosis models. Moreover, hepatic stellate cell (HSC), bone marrow-derived macrophage (BMDM), kupffer cell, and hepatocyte are used to examine the underlying mechanism of auranofin. Auranofin potently inhibits activation of the NLRP3 inflammasome in BMDM and kupffer cell. It also reduces the migration of HSC. The underlying molecular mechanism was inhibition of cystine-glutamate antiporter, system Xc. Auranofin inhibits system Xc activity and instantly induced oxidative burst, which mediated inhibition of the NLRP3 inflammasome in macrophages and HSCs. Therefore, to the best of our knowledge, we propose the use of auranofin as an anti-liver fibrotic agent.